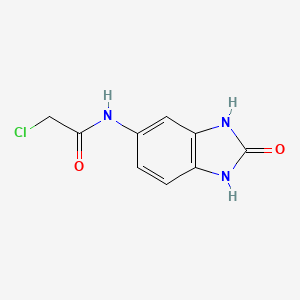

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

Description

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide is a benzimidazole derivative characterized by a bicyclic framework fused with a 2-oxo-2,3-dihydroimidazole ring. The molecule features a chlorinated acetamide moiety at the 5-position of the benzimidazole core, enhancing its electrophilic reactivity and enabling selective interactions with nucleophilic targets . The carbonyl group in the acetamide segment facilitates intramolecular hydrogen bonding, contributing to conformational stability and influencing solubility in polar solvents . This compound is commercially available for research purposes, with analytical data (NMR, HPLC, LC-MS) confirming its structural integrity .

Properties

IUPAC Name |

2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4H2,(H,11,14)(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABDJTSSZGWKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide typically involves the following steps:

Formation of 2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylamine: : This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

Chloroacetylation: : The resulting amine is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Formation of corresponding oxo derivatives.

Reduction: : Reduced analogs of the compound.

Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.

Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: : It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural analogs of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide, emphasizing substituent effects and functional groups:

Reactivity and Solubility

- Electrophilicity : The chloroacetamide group in the target compound confers higher electrophilic reactivity compared to the nitroimidazole and benzodioxolyl derivatives, enabling nucleophilic substitution reactions .

- Solubility : The diethyl-substituted analog (C13H16ClN3O2) exhibits lower aqueous solubility due to increased hydrophobicity, whereas the target compound’s 2-oxo group enhances polarity, improving solubility in polar solvents .

- Hydrogen Bonding : The 2-oxo group in the target compound facilitates intramolecular hydrogen bonding, stabilizing its conformation. In contrast, the nitroimidazole derivative relies on intermolecular interactions, as evidenced by its crystalline packing .

Hazard and Stability Profiles

- The diethyl-substituted analog (CAS 842977-05-3) carries an irritant (Xi) hazard classification, whereas the target compound lacks explicit hazard data in the provided evidence .

- Stability studies are absent for the target compound, but its hydrogen-bonded framework suggests resistance to thermal degradation under standard conditions .

Biological Activity

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS No. 339293-46-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a benzoimidazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other relevant activities.

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 225.63 g/mol

- Boiling Point : 337.0 ± 35.0 °C (Predicted)

- Density : 1.488 ± 0.06 g/cm³ (Predicted)

- pKa : 11.43 ± 0.30 (Predicted)

Antimicrobial Activity

Research indicates that compounds related to benzoimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various derivatives against pathogenic bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| Compound 4a | 0.22 | - | Staphylococcus aureus |

| Compound 5a | 0.25 | - | Staphylococcus epidermidis |

| Compound 7b | - | - | Multiple pathogens |

The derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | HepG2 | 0.71 |

Compounds derived from benzoimidazole structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The mechanisms by which these compounds exert their biological effects include:

- DNA Gyrase Inhibition : Some derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) Inhibition : Certain compounds have been identified as potent DHFR inhibitors, which is crucial for cancer cell proliferation.

- Antibiofilm Activity : Compounds have also demonstrated the ability to inhibit biofilm formation in bacteria, which is critical for treating chronic infections .

Case Studies

A notable study evaluated the efficacy of a related benzoimidazole compound in a clinical setting involving patients with resistant infections. The results indicated a significant reduction in bacterial load and improved patient outcomes when treated with the compound alongside standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.